molecular formula C14H19Cl2NO2 B5117897 2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride

Cat. No.: B5117897
M. Wt: 304.2 g/mol
InChI Key: PRDOEAODHMVHOH-UHFFFAOYSA-N
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Description

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride typically involves the reaction of 3-chlorobenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDOEAODHMVHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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